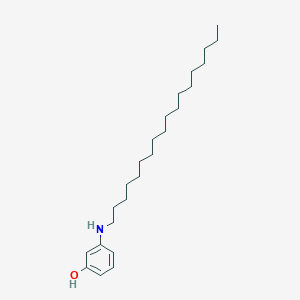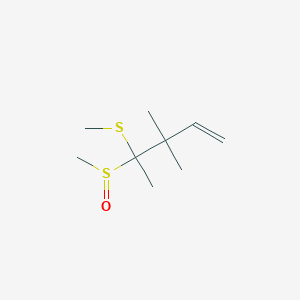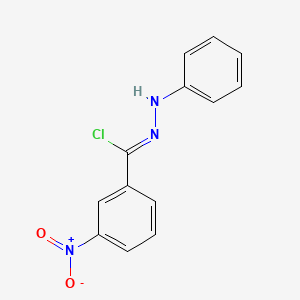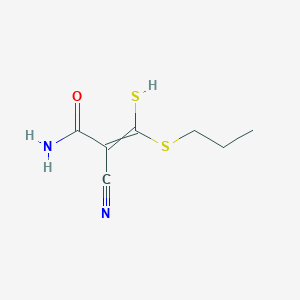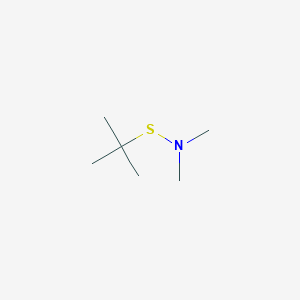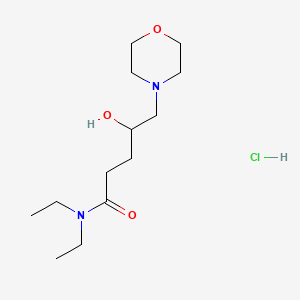![molecular formula C16H17NO2 B14490087 N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide CAS No. 63596-27-0](/img/structure/B14490087.png)
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide is an organic compound with a complex structure that includes a phenyl group, a hydroxy group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide typically involves the reaction of ®-mandelic acid with 4-nitrophenylethylamine in the presence of hydroxybenzotriazole and l-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride in Ν,Ν-dimethylformamide as a solvent. This reaction yields ®-2-hydroxy-N-2-phenylacetamide, which is further reacted with 1M borane-tetrahydrofuran solution in l,3-dimethyl-2-imidazolidinone and tetrahydrofuran at -18°C, followed by hydrogenation in the presence of 10% palladium-carbon and hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl Analogues: Compounds like N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide share structural similarities but have different pharmacological properties
Uniqueness
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63596-27-0 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-[4-(2-hydroxy-2-phenylethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12(18)17-15-9-7-13(8-10-15)11-16(19)14-5-3-2-4-6-14/h2-10,16,19H,11H2,1H3,(H,17,18) |
Clé InChI |
AYMRNMFBNHQKPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)CC(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


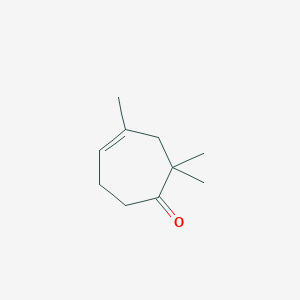
![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)

